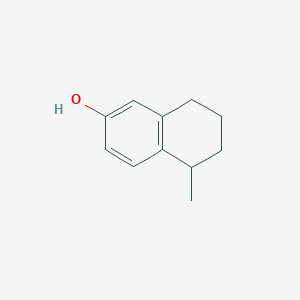

5-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol

Description

Historical Context of Tetrahydronaphthalene Derivatives in Medicinal Chemistry

The journey of tetrahydronaphthalene derivatives in medicinal chemistry is a rich one, with the scaffold forming the core of numerous biologically active molecules. researchgate.net Historically, researchers have been drawn to this structure for its ability to mimic endogenous molecules and interact with various biological targets. For instance, the tetralin ring is a crucial structural element in the antidepressant sertraline (B1200038) and is also found in compounds with antifungal, anti-Parkinsonian, and anti-inflammatory activities. researchgate.net Furthermore, this scaffold is present in the anthracycline class of antibiotics, which are utilized in cancer chemotherapy for their ability to intercalate DNA. researchgate.net The versatility of the tetralin framework has allowed for the development of a wide array of therapeutic agents, solidifying its importance in the annals of drug discovery.

Significance of the 5,6,7,8-Tetrahydronaphthalene-2-ol Core Structure in Research

The 5,6,7,8-tetrahydronaphthalen-2-ol core, a hydroxyl-substituted tetralin, serves as a valuable building block in synthetic and medicinal chemistry. The phenolic hydroxyl group provides a handle for further functionalization, allowing for the creation of diverse libraries of compounds for biological screening. This core structure is a key intermediate in the synthesis of more complex molecules, including novel therapeutic candidates. nih.gov Research into derivatives of this core has led to the discovery of compounds with potential applications in treating a range of conditions. The specific placement of the hydroxyl group at the 2-position influences the electronic properties and potential biological interactions of the molecule, making it a focal point for structure-activity relationship studies.

| Identifier | Value |

| IUPAC Name | 5-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol |

| Molecular Formula | C₁₁H₁₄O |

| Canonical SMILES | CC1CCCC2=CC(O)=CC=C12 |

Due to the absence of specific research on this compound, the subsequent sections will discuss the general characteristics and research context of closely related and parent compounds to provide a scientifically grounded, albeit inferred, perspective.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h5-8,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRTURJQVVCXIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28750-01-8 | |

| Record name | 5-methyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 5,6,7,8 Tetrahydronaphthalen 2 Ol and Its Analogues

Established Synthetic Routes to the Tetrahydronaphthalen-2-ol Core

The construction of the fundamental 5,6,7,8-tetrahydronaphthalen-2-ol scaffold is a critical first step. A common and effective method involves the Robinson annulation, a powerful ring-forming reaction in organic chemistry. This process typically starts with a cyclic ketone, such as cyclohexanone, which undergoes a Michael addition with a vinyl ketone, followed by an intramolecular aldol (B89426) condensation to form the bicyclic α,β-unsaturated ketone known as α-tetralone.

Subsequent reduction of the ketone functionality and aromatization or modification of the existing aromatic ring are then carried out to yield the desired tetrahydronaphthalen-2-ol core. For instance, commercially available 6-methoxy-α-tetralone can be demethylated to produce the corresponding hydroxytetralone, providing a key intermediate for further functionalization. researchgate.net Alternative strategies include the partial hydrogenation of naphthalene (B1677914) derivatives, although controlling the regioselectivity of the reduction can be challenging. researchgate.net Another innovative approach involves a domino reaction protocol for the synthesis of tetrahydronaphthalene derivatives from readily available α-aroylketene dithioacetals, malononitrile, secondary amines, and cyclohexanone. acs.org

| Starting Material | Key Reaction | Intermediate/Product | Reference |

| Cyclohexanone derivative | Robinson Annulation | α-Tetralone derivative | researchgate.net |

| 6-Methoxy-α-tetralone | Demethylation | 6-Hydroxy-α-tetralone | researchgate.net |

| Naphthalene derivative | Catalytic Hydrogenation | Tetrahydronaphthalene | researchgate.net |

| α-Aroylketene dithioacetals | Domino Reaction | Functionalized tetrahydronaphthalene | acs.org |

Regioselective Functionalization Strategies at the 5-Methyl Position

Introducing a methyl group specifically at the 5-position of the tetrahydronaphthalene core requires precise regiocontrol. One strategy involves the direct methylation of a pre-formed tetralone intermediate. The use of a strong base, such as lithium diisopropylamide (LDA), followed by treatment with an electrophilic methyl source like methyl iodide, can achieve this transformation. The regioselectivity is often dictated by the kinetic or thermodynamic control of the enolate formation.

Alternatively, the synthesis can begin with a starting material that already contains the desired methyl group in the correct position. For example, the cyclization of a suitably substituted phenylbutyric acid derivative can lead directly to a 5-methyl-tetralone. This approach ensures the methyl group is positioned correctly from the outset, avoiding potential issues with regioselectivity in later steps. The regioselective oxidation of various tetrahydronaphthalenes at the benzylic position has also been explored, offering another route to functionalized tetralones. acs.org

| Precursor | Reagents | Product | Key Feature |

| α-Tetralone | 1. LDA 2. CH3I | 5-Methyl-α-tetralone | Direct methylation of enolate |

| Substituted Phenylbutyric Acid | Acid-catalyzed cyclization | 5-Methyl-α-tetralone | Pre-installed methyl group |

| Tetrahydronaphthalene | DDQ, aq. Acetic Acid | α-Tetralone | Regioselective benzylic oxidation |

Stereoselective Synthesis of Chiral 5-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol Enantiomers

The 5-methyl group introduces a chiral center into the molecule, necessitating stereoselective methods to obtain enantiomerically pure forms. Asymmetric synthesis is a key strategy to achieve this. One approach is the use of chiral catalysts in the reduction of a 5-methyl-tetralone precursor. Asymmetric transfer hydrogenation, for instance, employing a chiral ruthenium catalyst, can selectively produce one enantiomer of the corresponding alcohol. nih.govrsc.org

Another method involves the resolution of a racemic mixture of this compound. This can be accomplished through enzymatic resolution, where a lipase (B570770) enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms. clockss.org Chiral chromatography can also be employed to separate the enantiomers of the final product or a key intermediate. These methods are crucial for investigating the distinct biological activities that different enantiomers may possess.

| Method | Description | Advantage |

| Asymmetric Catalysis | Use of a chiral catalyst (e.g., Ru-based) during the reduction of the ketone to selectively form one enantiomer. | High enantiomeric excess can be achieved directly in the synthesis. |

| Enzymatic Resolution | A lipase enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for separation. | Utilizes the high selectivity of biological catalysts. |

| Chiral Chromatography | Separation of a racemic mixture using a chiral stationary phase. | Can be applied to the final product or key intermediates. |

Derivatization Strategies for Enhancing Biological Research Potential

To explore the structure-activity relationship and enhance the potential for biological research, the this compound scaffold is often derivatized at various positions. The phenolic hydroxyl group and the aromatic ring are common sites for modification.

The introduction of nitrogen-containing functional groups can significantly alter the pharmacological properties of the molecule. Direct amination of the aromatic ring can be challenging, but methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to form a carbon-nitrogen bond.

More commonly, the hydroxyl group is first converted to a better leaving group, such as a triflate, which can then undergo nucleophilic substitution with an amine. Alternatively, amidation involves coupling the phenolic hydroxyl group with a carboxylic acid or its activated derivative. nih.gov This is typically achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. ucl.ac.uk

The phenolic hydroxyl group is readily modified through etherification and esterification reactions. Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a phenoxide ion followed by reaction with an alkyl halide, is a classic method for preparing ethers.

Esterification is commonly carried out by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification) or, for more reactive conditions, with an acyl chloride or acid anhydride. chemguide.co.ukrug.nl These reactions allow for the introduction of a wide variety of lipophilic or functionalized groups, which can modulate the compound's solubility, membrane permeability, and target-binding affinity.

Fusing or attaching heterocyclic rings to the tetrahydronaphthalene scaffold can introduce new interaction points for biological targets and significantly expand the chemical space. nih.gov For example, the tetralone intermediate can be a starting point for constructing fused heterocyclic systems. researchgate.net Reaction of an α-haloketone derivative of the tetralone with a thioamide can yield a thiazole (B1198619) ring. nih.gov Similarly, condensation reactions with hydrazines can lead to the formation of pyrazole (B372694) or indazole derivatives. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are also powerful tools for attaching various heterocyclic moieties to the aromatic ring of the tetralin core.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy, including both ¹H (proton) and ¹³C (carbon-13) NMR, is a cornerstone technique for determining the precise connectivity and stereochemistry of organic molecules. For 5-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol, the presence of a chiral center at the C5 position, where the methyl group is attached, means the compound can exist as two enantiomers (R and S).

A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the aliphatic protons on the saturated ring, the methyl group protons, and the hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would provide information about the electronic environment and spatial relationships of the protons. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to assign each proton and carbon signal definitively. Furthermore, Nuclear Overhauser Effect (NOE) experiments could help elucidate the relative stereochemistry and preferred conformation of the molecule in solution. However, no such experimental spectra or detailed assignments for this compound are currently available in the literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, an FT-IR spectrum would be expected to display key absorption bands corresponding to:

A broad O-H stretching vibration for the hydroxyl group (typically around 3200-3600 cm⁻¹).

Aromatic C-H stretching vibrations (above 3000 cm⁻¹).

Aliphatic C-H stretching vibrations from the methyl and tetralin ring methylene (B1212753) groups (below 3000 cm⁻¹).

C=C stretching vibrations from the aromatic ring (in the 1450-1600 cm⁻¹ region).

A C-O stretching vibration for the phenol (B47542) group (around 1200 cm⁻¹).

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the FT-IR data, providing stronger signals for the C=C bonds of the aromatic ring and the C-C framework. While spectral data for the related compound 5,6,7,8-tetrahydro-2-naphthol (B72861) is accessible, specific, published FT-IR or Raman spectra for the 5-methyl derivative have not been found. nih.govchemicalbook.com

Electronic Spectroscopy (UV-Vis) for Aromatic Chromophore Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the aromatic ring of this compound. The aromatic ring acts as a chromophore, absorbing UV light at specific wavelengths.

The expected UV-Vis spectrum would show absorption bands characteristic of a substituted benzene (B151609) ring. The position of the absorption maxima (λmax) and the molar absorptivity (ε) are influenced by the substituents on the ring (the hydroxyl group and the fused aliphatic ring). Analysis of the spectrum could confirm the nature of the aromatic system and provide insights into its electronic properties. At present, no specific UV-Vis absorption data for this compound has been reported in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Conformation Studies

A successful crystallographic analysis would unambiguously establish the stereochemistry at the C5 chiral center and reveal the conformation of the saturated six-membered ring (e.g., chair, boat, or twist-boat). It would also detail intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. A search of crystallographic databases indicates that the crystal structure for this specific compound has not yet been determined or published.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Optimized Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 5-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol, DFT calculations, typically using basis sets like B3LYP/6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms (optimized geometry) and to analyze its electronic properties.

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The electronic structure analysis focuses on the distribution of electrons, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Theoretical calculations for related heterocyclic compounds have been successfully compared with experimental results, validating the accuracy of the DFT approach. semanticscholar.org

Table 1: Theoretical Geometric Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations for similar structures.

| Parameter | Value |

|---|---|

| C-C (Aromatic) Bond Length | ~1.39 Å |

| C-C (Alicyclic) Bond Length | ~1.54 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-C (Aromatic) Bond Angle | ~120° |

| C-C-C (Alicyclic) Bond Angle | ~109.5° |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution on the molecular surface, with different colors representing different potential values.

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These are areas with high electron density and are susceptible to electrophilic attack. The most significant negative potential is localized around the oxygen atom of the hydroxyl group due to its lone pairs of electrons.

Positive Regions (Blue): These are electron-deficient areas, prone to nucleophilic attack. The hydrogen atom of the hydroxyl group represents a site of high positive potential, making it a potential hydrogen bond donor. researchgate.net

Neutral Regions (Green): The carbon-hydrogen framework of the rings generally represents areas of near-neutral potential.

This mapping helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the molecule's biological activity. researchgate.net

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials have applications in technologies like optical switching and signal processing. The NLO response of a molecule is related to its ability to polarize in the presence of a strong electric field. Molecules with both an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit significant NLO properties.

This compound possesses an electron-donating hydroxyl (-OH) group attached to a π-conjugated benzene (B151609) ring. This structure suggests a potential for NLO activity due to intramolecular charge transfer. Computational studies can predict NLO properties by calculating parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). While specific NLO data for this exact compound are not widely reported, its structural motifs are common in molecules investigated for NLO properties.

Table 2: Key Parameters in NLO Computational Studies (Illustrative)

| Parameter | Description |

|---|---|

| Dipole Moment (μ) | Measures the overall polarity of the molecule. |

| Polarizability (α) | Indicates the ease with which the electron cloud can be distorted by an electric field. |

| First Hyperpolarizability (β) | The primary determinant of a molecule's NLO response. |

Ligand-Receptor Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. animbiosci.org

Docking simulations of this compound with a specific protein target would involve placing the molecule into the receptor's binding site and evaluating the interactions. The simulation would likely predict that:

The hydroxyl group acts as a key interaction point, forming hydrogen bonds with polar amino acid residues in the binding site. nih.gov

The aromatic ring engages in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The aliphatic tetrahydronaphthalene ring and the methyl group form hydrophobic or van der Waals interactions with nonpolar pockets of the receptor. nih.gov

These simulations provide a structural basis for the molecule's biological activity and can guide the design of more potent analogs. animbiosci.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their biological activity. derpharmachemica.com QSAR models are mathematical equations that relate numerical descriptors of a molecule's structure (e.g., physicochemical, electronic, or steric properties) to its activity.

For derivatives of this compound, a QSAR study would involve synthesizing a series of related compounds and measuring their biological activity. nih.govnih.gov Molecular descriptors would then be calculated for each compound. By analyzing these datasets, a predictive model can be built to estimate the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process. derpharmachemica.com This approach has been successfully applied to various tetrahydronaphthalene analogs to understand the structural requirements for their biological effects. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

|---|---|

| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR) |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Topological | Molecular connectivity indices, Shape indices |

| Steric | Molecular volume, Surface area |

Investigation of Biological Activities and Receptor Interactions in in Vitro Systems

Dopamine (B1211576) Receptor Subtype Selectivity (D2, D3)

Detailed experimental data from in vitro studies on the direct interaction of 5-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol with dopamine D2 and D3 receptors is not extensively available in the current body of scientific literature. Research on structurally related tetralin derivatives suggests that this chemical scaffold can exhibit affinity for dopamine receptors; however, specific binding affinities and functional data for this compound remain to be fully elucidated.

Radioligand Binding Affinity Assays

No specific radioligand binding affinity data for this compound at D2 and D3 dopamine receptors were identified in the reviewed literature.

G Protein-Coupled Receptor (GPCR) Functional Assays (e.g., GTPγS Binding)

Information regarding the functional activity of this compound in GTPγS binding assays or other GPCR functional assays specific to D2 and D3 receptors is not currently published.

Agonist and Antagonist Functional Profiling

A definitive agonist or antagonist profile for this compound at D2 and D3 dopamine receptors has not been established due to a lack of specific functional profiling studies.

Opioid Receptor Ligand Profiling (μ, δ)

Investigations into the opioid receptor activity of derivatives of this compound have provided insights into how this structural class interacts with μ (mu) and δ (delta) opioid receptors. A study focusing on a series of 5-substituted tetrahydronaphthalen-2-yl-methyl derivatives with an N-phenyl-N-(piperidin-4-yl)propionamide moiety revealed potent and selective ligands for the μ-opioid receptor. nih.gov

Competitive Binding Studies

In competitive binding assays, certain derivatives of the this compound scaffold have demonstrated high affinity for the μ-opioid receptor. For example, a lead ligand from this series exhibited a binding affinity (Kᵢ) of 2 nM for the μ-opioid receptor, showing significant selectivity over the δ-opioid receptor. nih.govnih.gov The binding affinity results indicated that many compounds in this series are highly selective towards the μ-opioid receptor. nih.gov

| Compound Derivative | Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (μ/δ) |

| Lead Ligand 20 | μ-opioid | 2 | >5000-fold |

| Lead Ligand 20 | δ-opioid | >10,000 |

Functional Assays in Isolated Tissue Preparations

The functional activity of these derivatives was assessed using isolated tissue preparations, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) assays, which are standard models for evaluating μ- and δ-opioid receptor activity, respectively. In the GPI assay, the lead compound 20 demonstrated functional activity with an IC₅₀ value of 55.20 ± 4.30 nM, indicating agonist activity at the μ-opioid receptor. nih.gov Conversely, it showed weak or no agonist activity in the MVD assay, further confirming its selectivity for the μ-opioid receptor. nih.gov

| Compound Derivative | Assay | Functional Activity (IC₅₀, nM) | Receptor Target |

| Lead Ligand 20 | GPI | 55.20 ± 4.30 | μ-opioid |

| Lead Ligand 20 | MVD | Weak or no activity | δ-opioid |

Despite a comprehensive search for scientific literature, no specific data was found regarding the in vitro biological activities of the chemical compound this compound in the context of antimycobacterial effects, ATP synthase inhibition, serotonin (B10506) receptor antagonism, or estrogen receptor modulation.

The performed searches aimed to identify detailed research findings, including data from in vitro growth inhibition assays of Mycobacterium tuberculosis, enzymatic assays for ATP synthase inhibition, mechanisms of serotonin receptor (e.g., 5-HT1B) antagonism, and estrogen receptor (ER) binding and transcriptional activity assays directly related to this specific compound.

While broader searches on related chemical structures, such as tetralone and tetralin derivatives, indicate that compounds with this core structure can exhibit a range of biological activities, no studies were identified that have specifically investigated this compound for the outlined biological targets.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for each specified section and subsection, as no such information appears to be available in the public scientific literature.

Cellular Mechanisms of Antiproliferative Activity

No published studies were found that investigated the cellular mechanisms underlying any potential antiproliferative activity of this compound.

In Vitro Cell Proliferation Assays in Cancer Cell Lines

There is no available data from in vitro cell proliferation assays, such as the MTT assay, for this compound against any cancer cell lines.

Cellular Pathway Analysis (e.g., cell cycle progression, mitochondrial depolarization, reactive oxygen species production)

No research has been published detailing the effects of this compound on cellular pathways such as cell cycle progression, mitochondrial membrane potential, or the generation of reactive oxygen species.

Investigation of Other Pharmacological Targets

There is a lack of scientific literature exploring other potential pharmacological targets of this compound.

Metal Chelation Properties (e.g., Iron)

No studies have been identified that assess the metal chelation properties, specifically for iron, of this compound.

Antioxidant Activity in Cellular Models

There is no available data on the antioxidant activity of this compound when tested in cellular models.

Biotransformation and Metabolic Pathways in Non Human Biological Systems

In Vitro Metabolic Stability Studies (e.g., in liver microsomes or hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. researchgate.net These assays typically involve incubating the test compound with liver microsomes or hepatocytes, which contain a rich complement of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP450) enzymes. nih.govspringernature.comresearchgate.net The rate of disappearance of the parent compound over time is monitored, usually by liquid chromatography-mass spectrometry (LC-MS), to determine key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.netresearchgate.net

The general procedure for a liver microsomal stability assay involves:

Incubation of the test compound at a specific concentration with liver microsomes from a relevant species (e.g., rat, mouse, dog).

Initiation of the metabolic reaction by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which is a necessary cofactor for CYP450 enzymes.

Termination of the reaction at various time points by adding a quenching solvent, such as acetonitrile.

Analysis of the remaining parent compound concentration in the samples using LC-MS/MS.

Calculation of the in vitro half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Based on the metabolic profiles of similar compounds, it can be inferred that 5-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol would likely exhibit moderate to high metabolic clearance in vitro.

Table 1: Key Parameters in In Vitro Metabolic Stability Studies

| Parameter | Description | Significance |

| In Vitro Half-life (t½) | The time required for the concentration of the parent compound to decrease by 50% in the in vitro system. | A shorter half-life indicates faster metabolism and potentially lower in vivo exposure. |

| Intrinsic Clearance (CLint) | The measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. | Used to predict in vivo hepatic clearance and bioavailability. |

Identification of Major Metabolites and Biotransformation Pathways

The biotransformation of xenobiotics typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). For tetralin derivatives, Phase I reactions are predominantly mediated by CYP450 enzymes and involve oxidation, such as hydroxylation. mdpi.commdpi.com Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. mdpi.com

Based on the metabolism of tetralin in rabbits, the primary metabolic pathways for this compound are expected to be hydroxylation of both the aromatic and alicyclic rings, followed by glucuronidation of the phenolic hydroxyl group and any newly introduced hydroxyl groups. nih.govnih.gov

Potential Phase I Metabolic Pathways:

Aromatic Hydroxylation: Introduction of a hydroxyl group onto the benzene (B151609) ring.

Alicyclic Hydroxylation: Introduction of a hydroxyl group onto the saturated cyclohexane (B81311) ring.

Oxidation of the Methyl Group: The methyl group at the 5-position could be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

Potential Phase II Metabolic Pathway:

Glucuronidation: Conjugation of the phenolic hydroxyl group (at position 2) and any newly formed hydroxyl groups with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

The major metabolites of this compound would likely be various hydroxylated isomers and their corresponding glucuronide conjugates.

Table 2: Predicted Major Metabolites of this compound

| Metabolite Type | Potential Structure(s) | Biotransformation Pathway |

| Hydroxylated Metabolites (Phase I) | Dihydroxy-5-methyl-5,6,7,8-tetrahydronaphthalene isomers | Aromatic or Alicyclic Hydroxylation |

| 5-(Hydroxymethyl)-5,6,7,8-tetrahydronaphthalen-2-ol | Methyl Group Oxidation | |

| Glucuronide Conjugates (Phase II) | 5-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl glucuronide | Glucuronidation of the parent compound |

| Glucuronide conjugates of hydroxylated metabolites | Glucuronidation of Phase I metabolites |

Enzymatic Biocatalysis for Analog Production

Enzymatic biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis for the production of drug analogs. wur.nl The high regio- and stereoselectivity of enzymes can be exploited to generate specific hydroxylated derivatives of a parent molecule. For tetralin-based compounds, microbial biotransformation has been shown to be an effective method for producing hydroxylated analogs. researchgate.netwur.nlfao.org

Several microorganisms have demonstrated the ability to hydroxylate the tetralin scaffold:

Bacteria: Corynebacterium sp. strain C125 has been shown to hydroxylate the aromatic ring of tetralin. nih.gov Pseudomonas stutzeri can convert tetralin to 1-tetralol. researchgate.net

Fungi: Mortierella isabellina is capable of hydroxylating tetralin to produce (1R)-1-tetralol with high enantiomeric excess. researchgate.netelectronicsandbooks.com Other fungi, such as Aspergillus niger and Candida albicans, have also been utilized for the biotransformation of various cyclic compounds. rjptonline.org

These microbial systems, or the isolated enzymes responsible for the hydroxylation, could potentially be used for the targeted synthesis of hydroxylated analogs of this compound. This approach would allow for the creation of a library of novel compounds with potentially altered biological activities and pharmacokinetic properties, which could be valuable for structure-activity relationship (SAR) studies. The enzymatic reactions are typically carried out under mild conditions, reducing the need for harsh reagents and protecting groups often required in chemical synthesis. wur.nl

Table 3: Examples of Microorganisms Used for Tetralin Biotransformation

| Microorganism | Type | Transformation Product(s) from Tetralin | Reference(s) |

| Corynebacterium sp. strain C125 | Bacterium | Aromatic hydroxylation products | nih.gov |

| Pseudomonas stutzeri | Bacterium | 1-Tetralol | researchgate.net |

| Mortierella isabellina | Fungus | (1R)-1-Tetralol | researchgate.netelectronicsandbooks.com |

Advanced Analytical Methodologies in Chemical Biology Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Quantification and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of a wide array of molecules in complex biological matrices. Its applicability to 5-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol is predicated on the compound's phenolic nature, which allows for effective ionization and detection.

Methodology and Application:

A robust LC-MS method for the quantification and identification of this compound would typically employ a reversed-phase liquid chromatography (RPLC) approach. A C18 column is commonly used for the separation of phenolic compounds, providing good retention and resolution. The mobile phase would likely consist of a gradient mixture of an aqueous solution containing a small amount of acid (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile or methanol. The acidic modifier aids in protonation of the analyte, which is beneficial for positive ion mode mass spectrometry, and also improves peak shape.

For detection, electrospray ionization (ESI) is the most probable ionization source due to its suitability for polar compounds like phenols. Both positive and negative ion modes could be explored. In positive ion mode, the protonated molecule [M+H]⁺ would be monitored. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the target ion, which is often more sensitive for phenolic compounds.

Quantification:

For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode would offer high sensitivity and selectivity. This involves monitoring a specific precursor ion-to-product ion transition for the analyte. An internal standard, structurally similar to this compound, would be crucial for accurate quantification, compensating for variations in sample preparation and instrument response. The development of a calibration curve with known concentrations of the compound would allow for the determination of its concentration in unknown samples.

Identification:

Initial identification would be based on the retention time of the analyte matching that of a pure standard. Confirmation is achieved through the mass-to-charge ratio (m/z) of the molecular ion. In cases where a standard is unavailable, tentative identification can be made based on the characteristic fragmentation patterns observed in the MS/MS spectrum.

Table 1: Representative LC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive and Negative |

| Monitored Ion (Positive) | [M+H]⁺ |

| Monitored Ion (Negative) | [M-H]⁻ |

| MS/MS Transition (Hypothetical) | Precursor ion → Product ion |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the tetralin core and methyl substitution, this compound possesses sufficient volatility for GC-MS analysis, particularly after derivatization of the polar hydroxyl group.

Methodology and Application:

For GC-MS analysis, a derivatization step is often employed for phenolic compounds to increase their volatility and improve chromatographic performance. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst, which converts the hydroxyl group to a less polar trimethylsilyl (TMS) ether.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, typically with a non-polar or medium-polarity stationary phase like a 5% phenyl-methylpolysiloxane. The separated compounds then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound.

Volatile Metabolite Analysis:

In the context of chemical biology, GC-MS is invaluable for studying the metabolic fate of this compound. For instance, if the compound is metabolized in a biological system, GC-MS can be used to identify and quantify volatile metabolites in various biological matrices such as urine or plasma after appropriate extraction and derivatization. The mass spectra of potential metabolites can be compared to spectral libraries (e.g., NIST) for identification.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Gas Chromatography | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometry | |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-550 |

| Derivatization | |

| Reagent | BSTFA with 1% TMCS |

| Reaction | 60 °C for 30 minutes |

High-Resolution Mass Spectrometry for Metabolite Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of ions. This capability is indispensable for the structural elucidation of unknown metabolites and for confirming the identity of known compounds with high confidence.

Methodology and Application:

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can be coupled to either LC or GC systems. For the analysis of this compound and its metabolites, LC-HRMS is particularly powerful. The high resolving power allows for the differentiation of isobaric interferences—compounds with the same nominal mass but different elemental compositions.

Metabolite Characterization:

When studying the metabolism of this compound, HRMS can be used to identify potential biotransformation products. For example, hydroxylation, glucuronidation, or sulfation are common metabolic pathways for phenolic compounds. HRMS can accurately measure the mass of these modified molecules, allowing for the determination of their elemental formulas.

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument provide high-resolution fragmentation data. The accurate mass measurement of fragment ions is crucial for piecing together the structure of an unknown metabolite. For instance, the fragmentation pattern of a glucuronide conjugate would show a characteristic neutral loss of the glucuronic acid moiety (176.0321 Da).

Table 3: Expected High-Resolution Mass Data for this compound and a Hypothetical Metabolite

| Compound | Formula | Ion | Calculated m/z |

| This compound | C₁₁H₁₄O | [M+H]⁺ | 163.1117 |

| This compound | C₁₁H₁₄O | [M-H]⁻ | 161.0972 |

| Hydroxylated Metabolite | C₁₁H₁₄O₂ | [M+H]⁺ | 179.1066 |

| Glucuronide Conjugate | C₁₇H₂₂O₇ | [M-H]⁻ | 337.1347 |

Future Directions and Research Opportunities

Development of Novel Analogues with Tuned Receptor Selectivity

The tetrahydronaphthalene scaffold serves as a versatile platform for the design of novel therapeutic agents with tailored selectivity for various biological targets. Researchers have explored modifications of this core structure to develop analogues with enhanced affinity and specificity for receptors implicated in a range of physiological processes.

One area of investigation has focused on the development of potent opioid receptor ligands. A series of novel opioid ligands were designed and synthesized based on a 4-anilidopiperidine scaffold containing a 5-substituted tetrahydronaphthalen-2-yl)methyl group. nih.gov These compounds were evaluated for their binding affinity and selectivity towards µ and δ opioid receptors. nih.gov The design strategy involved substituting aromatic amino acids with a tetrahydronaphthalen-2-yl methyl moiety, incorporating amino, amide, and hydroxyl substitutions at the 5th position. nih.gov In vitro assays demonstrated that these ligands exhibited significant binding affinity and high selectivity for the µ opioid receptor. nih.gov For instance, a lead ligand from this series displayed an excellent binding affinity of 2 nM and a remarkable 5000-fold selectivity for the µ opioid receptor over the δ opioid receptor. nih.gov

Another research avenue has pursued the development of retinoic acid receptor (RAR) agonists. A series of quinoxaline (B1680401) derivatives incorporating a 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline moiety have been synthesized and evaluated for their RAR agonistic activity. nih.gov One particular compound, featuring a 2,5-disubstituted pyrrole (B145914) moiety, demonstrated selectivity for the RARα receptor and exhibited potent cell-differentiating activity on HL-60 cells. nih.gov

The table below summarizes the receptor selectivity of representative tetrahydronaphthalene analogues.

| Compound Class | Target Receptor | Key Structural Features | Observed Selectivity |

| 4-Anilidopiperidine derivatives | µ Opioid Receptor | 5-Substituted tetrahydronaphthalen-2-yl)methyl group | High selectivity for µ over δ opioid receptors |

| Quinoxaline derivatives | Retinoic acid receptor alpha (RARα) | 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline moiety | Selective for RARα |

Elucidation of Atomic-Level Binding Mechanisms

Understanding the precise molecular interactions between tetrahydronaphthalene derivatives and their biological targets is crucial for rational drug design. While detailed crystallographic data for 5-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol with its specific targets may be limited in the public domain, structure-activity relationship (SAR) studies provide valuable insights into the atomic-level binding mechanisms.

SAR studies on tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis have highlighted the importance of specific substituents on the tetrahydronaphthalene core for biological activity. nih.gov For instance, initial investigations focused on analogues with 5-methyl and 8-N-methylpiperidyl substituents, suggesting that these groups play a role in the binding interaction with the target enzyme, ATP synthase. nih.gov The systematic modification of heterocyclic linkers and terminal benzene (B151609) rings in these analogues has helped to map the pharmacophore and identify key interactions necessary for potent inhibition. nih.gov

In the context of opioid receptor ligands, the discrepancy between high in vitro binding affinity and lower in vivo activity for some 5-substituted tetrahydronaphthalen-2-yl-methyl derivatives suggests that the binding mechanism is complex. nih.gov It is hypothesized that this could be due to differences in pharmacodynamics, such as the engagement of specific signaling pathways, or pharmacokinetics, including metabolic stability. nih.gov Further optimization of these compounds is needed to enhance their in vivo activity, which will likely involve a deeper understanding of their binding modes at the atomic level. nih.gov

Exploration of New Biological Activities within the Tetrahydronaphthalene Class

The tetrahydronaphthalene skeleton has proven to be a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities beyond their traditional applications. Recent research has uncovered novel therapeutic potentials for this class of compounds.

Antimycobacterial Activity: A novel class of tetrahydronaphthalene amide (THNA) derivatives has been identified as effective inhibitors of Mycobacterium tuberculosis growth. nih.gov These compounds target the mycobacterial ATP synthase, a critical enzyme for the bacterium's energy metabolism. nih.gov Comprehensive SAR studies have been conducted on a large number of THNA analogues, with several compounds demonstrating potent in vitro growth inhibition of M. tuberculosis. nih.gov

Anticancer and Anticholinesterase Activity: New thiazoline-tetralin derivatives have been synthesized and evaluated for their anticancer and anticholinesterase activities. nih.gov Specifically, novel N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives were synthesized. nih.gov One compound bearing a 4-methoxyphenyl (B3050149) moiety showed significant antitumor efficiency against the MCF-7 human breast adenocarcinoma cell line. nih.gov Other derivatives with halogenated phenyl moieties exhibited excellent apoptotic activity against the A549 human lung carcinoma cell line. nih.gov Additionally, one of these compounds demonstrated notable inhibition of acetylcholinesterase (AChE). nih.gov

Tumor Inhibitory and Antioxidant Activity: Researchers have synthesized new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties. researchgate.net Screening for tumor inhibitory activity revealed that certain derivatives showed promising potency against liver cancer cells (HepG-2). researchgate.net The antioxidant activity evaluation of these newly synthesized compounds indicated that a pyrazolopyridine derivative exhibited scavenging potency higher than that of ascorbic acid. researchgate.net

The diverse biological activities of recently developed tetrahydronaphthalene derivatives are summarized in the table below.

| Derivative Class | Biological Activity | Key Findings |

| Tetrahydronaphthalene amides | Antimycobacterial | Inhibition of Mycobacterium tuberculosis ATP synthase |

| Thiazoline-tetralin derivatives | Anticancer, Anticholinesterase | Cytotoxicity against MCF-7 and A549 cancer cell lines, AChE inhibition |

| 2-Substituted tetrahydronaphthalenes | Tumor inhibitory, Antioxidant | Potency against HepG-2 liver cancer cells, high radical scavenging activity |

Q & A

Q. Key Considerations :

- Control reaction temperatures (e.g., ice-salt baths) to prevent side reactions.

- Monitor reaction progress via TLC or HPLC.

Basic: How can spectroscopic methods characterize this compound?

Q. Methodological Answer :

- NMR : Use H and C NMR to confirm the tetrahydronaphthalene backbone and hydroxyl/methyl substituents. For example, the aromatic proton signals in 5,6,7,8-tetrahydro-2-naphthol appear between δ 6.5–7.2 ppm .

- Mass Spectrometry : ESI-MS or GC-MS can verify the molecular ion peak (expected m/z: 148.20 for CHO) .

- IR Spectroscopy : Identify the hydroxyl stretch (~3200–3600 cm) and aromatic C-H bonds (~3000 cm) .

Q. Table 1: Key Spectral Data

| Property | Value/Observation | Source |

|---|---|---|

| Molecular Weight | 148.20 g/mol | |

| H NMR (aromatic) | δ 6.5–7.2 ppm (multiplet) | |

| CAS Registry Number | 1125-78-6 |

Advanced: How do substituent variations impact the compound’s biological activity?

Methodological Answer :

Structural modifications at the 5-position (e.g., methyl, hydroxyl, or halogen groups) influence steric and electronic properties, altering interactions with biological targets. For example:

- Methyl Groups : Enhance lipophilicity, potentially improving membrane permeability. Derivatives like 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ol (CHO, MW 218.33) show increased stability but reduced solubility .

- Hydroxyl Analogues : Substitutions at the 2-position (e.g., 6-hydroxy-1-tetralone derivatives) may enhance hydrogen-bonding interactions with enzymes or receptors, as seen in antimicrobial studies of similar compounds .

Q. Experimental Design :

- Use SAR studies to compare IC values against bacterial strains or anti-inflammatory assays.

- Employ molecular docking to predict binding affinities with targets like cyclooxygenase (COX) .

Advanced: How can contradictions in synthetic yields from different methods be resolved?

Methodological Answer :

Discrepancies often arise from reaction conditions or purification techniques. For example:

- Protection Strategies : THP protection (yield ~75%) may outperform benzyl groups due to milder deprotection conditions (e.g., PPTS in MeOH vs. hydrogenolysis) .

- Solvent Effects : Reactions in DMF at 80°C (e.g., KCO-mediated substitutions) may favor higher yields compared to acetone at room temperature .

Q. Table 2: Yield Comparison

| Method | Yield (%) | Conditions | Source |

|---|---|---|---|

| THP Protection/LAH Reduction | 75 | 0°C, THF | |

| KCO in DMF | 82 | 80°C, 5 h |

Recommendation : Optimize via Design of Experiments (DoE) to balance temperature, solvent, and catalyst.

Basic: What storage conditions ensure compound stability?

Q. Methodological Answer :

- Temperature : Store at ≤-20°C in airtight containers to prevent oxidation or moisture absorption .

- Light Sensitivity : Protect from UV light using amber glass vials.

- Handling : Use inert atmospheres (N/Ar) during weighing to avoid degradation .

Advanced: What analytical techniques validate purity in complex mixtures?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.